![molecular formula C16H22N2O2 B1352507 tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate CAS No. 910442-99-8](/img/structure/B1352507.png)
tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
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Overview
Description
“tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate” is a compound that falls under the category of tert-Butyl carbamates . These compounds are used in the formation of Boc-protected amines and amino acids, which are conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of such compounds involves a series of steps. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The tert-Butyl carbamate group is known to be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Scientific Research Applications
1. Intermediate in the Synthesis of Ceftolozane This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Precursor for Further Selective Derivations
3. Research and Development in Organic Chemistry As a specific chemical structure, this compound is often used in research and development in organic chemistry . It can be used to study reaction mechanisms, develop new synthetic methods, or create new molecules with potential applications.
Pharmaceutical Research
In the pharmaceutical industry, this compound could be used in the development of new drugs . As an intermediate, it could be used to synthesize more complex molecules with potential therapeutic effects.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological effects . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The affected pathways and their downstream effects would depend on the specific biological activity being influenced.
Result of Action
The compound, as an indole derivative, is known to have various biological activities . The specific effects would depend on the biological activity being influenced.
properties
IUPAC Name |
tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,18H,9-10H2,1-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXNPJGGFMDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate |
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